2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-5-3-4-6-16(14)17-7-8-18(22-21-17)23-11-9-15(10-12-23)20-19(24)13-25-2/h3-8,15H,9-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJFHKDABUYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide typically involves multiple steps, including the formation of the pyridazine ring, the piperidine ring, and the final acetamide linkage. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Its pharmacological activities could make it a candidate for drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structural Differences :
- Core Ring : Ocfentanil retains a phenylethyl-piperidine backbone, whereas the target compound replaces the phenylethyl group with a pyridazinyl moiety.
- Substituents : Ocfentanil has a 2-fluorophenyl group on the acetamide nitrogen, while the target compound lacks halogenation but includes a 2-methylphenyl group on the pyridazine ring.
- Pharmacological Implications :
2-Methyl Methoxyacetyl Fentanyl (2-methoxy-N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structural Differences :
- Piperidine Substitution : This fentanyl analogue retains the phenylethyl-piperidine motif, unlike the pyridazine-containing target compound.
- Aromatic Groups : The 2-methylphenyl group is directly attached to the acetamide nitrogen in this analogue, whereas the target compound positions it on the pyridazine ring.
- Functional Impact: The phenylethyl group in fentanyl analogues enhances lipid solubility and blood-brain barrier penetration, contributing to rapid CNS effects.
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Additional Analogues)
- Key Variations :
Tabulated Comparison of Structural and Functional Properties
| Compound | Core Structure | Key Substituents | Receptor Affinity | Regulatory Status |
|---|---|---|---|---|
| 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide | Pyridazine-piperidine | 2-methylphenyl (pyridazine), methoxyacetamide | Unknown (likely non-opioid) | Not scheduled |
| Ocfentanil | Phenylethyl-piperidine | 2-fluorophenyl, methoxyacetamide | μ-opioid agonist | Controlled (UNODC) |
| 2-Methyl Methoxyacetyl Fentanyl | Phenylethyl-piperidine | 2-methylphenyl (acetamide), methoxyacetamide | Presumed opioid agonist | Controlled (Schedule II) |
Research Findings and Implications
- Synthetic Accessibility : The pyridazine ring in the target compound may complicate synthesis compared to phenylethyl-based analogues, requiring specialized coupling reagents or catalysts .
- Metabolic Stability : The pyridazine moiety could enhance metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to fentanyl derivatives .
- Toxicity Profile : While fentanyl analogues are associated with respiratory depression and fatalities, the structural divergence of the target compound may mitigate these risks, though in vitro toxicity data are lacking .
Biological Activity
2-Methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by the presence of a pyridazine ring and a methoxy group. Its IUPAC name is this compound, and its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzymatic Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically active molecules.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 16.69 to 78.23 µM |
These results indicate that the compound may have potential as an antimicrobial agent, particularly against common pathogens such as S. aureus and E. coli .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that piperidine derivatives can modulate dopaminergic and serotonergic pathways, which are crucial in conditions like depression and anxiety.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various piperidine derivatives, including our compound of interest, demonstrated significant antibacterial activity against multiple strains of bacteria. The study reported that modifications to the piperidine ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development . -
Neuropharmacological Assessment :
Another investigation assessed the neuropharmacological effects of similar compounds in animal models. The findings suggested that these compounds could reduce anxiety-like behaviors in rodents, indicating potential therapeutic effects for anxiety disorders .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling pyridazine intermediates with substituted piperidines. Key steps include:
- Substitution reactions under alkaline conditions to introduce the 2-methylphenyl group to pyridazine (similar to methods in ).
- Condensation reactions with methoxy-acetamide derivatives using condensing agents like EDCI/HOBt .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization requires precise control of temperature (e.g., 60–80°C for substitution), solvent selection (e.g., DMF for polar intermediates), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.3–3.5 ppm) and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C21H24N4O2) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns and UV detection at 254 nm .
Q. What initial biological screening approaches are appropriate for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
- Cell viability assays : MTT or resazurin-based protocols in cancer/primary cell lines to assess cytotoxicity .
- Solubility profiling : Use PBS or simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Core modifications : Replace pyridazine with pyrimidine (e.g., 6-methylpyrimidin-4-yl derivatives) to alter binding kinetics .
-
Substituent tuning : Compare 2-methylphenyl vs. 4-methoxyphenyl groups on pyridazine to assess steric/electronic effects (see Table 1) .
-
Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target receptors .
Table 1: SAR of Pyridazine Derivatives
Substituent on Pyridazine Biological Activity (IC50) Selectivity Ratio (Target A vs. B) 2-Methylphenyl 12 nM 5:1 4-Methoxyphenyl 8 nM 1.2:1 Data adapted from structural analogs in
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Control experiments : Verify compound stability under assay conditions (e.g., LC-MS stability screening) .
- Batch-to-batch consistency : Use HPLC to detect impurities >0.5% that may antagonize activity .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What computational methods predict pharmacokinetic properties like solubility and bioavailability?
- Methodological Answer :
- QSAR modeling : Utilize tools like Schrödinger’s QikProp to predict logP (target <3) and human intestinal absorption .
- Molecular dynamics simulations : Assess membrane permeability via bilayer penetration studies (e.g., GROMACS) .
- Metabolite prediction : CypReact or GLORYx to identify potential oxidation sites (e.g., piperidine N-dealkylation) .
Q. How can solubility and bioavailability be optimized without compromising activity?
- Methodological Answer :
- Prodrug strategies : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
- Nanoparticle formulations : Use PLGA-based carriers to improve oral bioavailability (e.g., 50% increase in Cmax observed in preclinical models) .
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
